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Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B15147353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent dye Cy2-Succinimidyl

Ester (Cy2-SE), its spectral properties, and its applications in biological research. This

document details experimental protocols for protein labeling, immunofluorescence microscopy,

and flow cytometry, and includes visualizations of key experimental workflows and a relevant

signaling pathway.

Core Concepts: Cy2-SE Spectral Data
Cy2-SE is an amine-reactive fluorescent dye commonly used for labeling proteins and other

biomolecules. Its spectral characteristics make it suitable for various fluorescence-based

detection methods.

Property Value Reference(s)

Excitation Maximum (λex) 490 - 492 nm [1][2][3]

Emission Maximum (λem) 508 - 510 nm [1][2][3]

Molecular Weight ~643.5 g/mol [4]

Reactive Group
N-hydroxysuccinimide (NHS)

ester
[1]

Reactivity Primary amines [1]
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Experimental Protocols
Protein Labeling with Cy2-SE
This protocol describes the covalent labeling of proteins with Cy2-SE. The NHS ester group of

Cy2-SE reacts with primary amines (e.g., on lysine residues) on the protein to form a stable

amide bond.

Materials:

Protein of interest (in an amine-free buffer, e.g., PBS)

Cy2-SE

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Purification column (e.g., size-exclusion chromatography) or dialysis equipment

Procedure:

Protein Preparation:

Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the

buffer is free of amine-containing substances like Tris or glycine.

Cy2-SE Stock Solution Preparation:

Immediately before use, dissolve Cy2-SE in a small amount of anhydrous DMF or DMSO

to create a 10 mg/mL stock solution.

Labeling Reaction:

Slowly add the Cy2-SE stock solution to the protein solution while gently vortexing. The

molar ratio of dye to protein typically ranges from 10:1 to 20:1. This ratio may need to be

optimized for your specific protein.
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Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Quenching the Reaction:

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM

to stop the reaction by consuming any unreacted Cy2-SE.

Incubate for an additional 30 minutes at room temperature.

Purification:

Separate the labeled protein from the unreacted dye and quenching reagents using a size-

exclusion chromatography column or through dialysis against a suitable buffer (e.g., PBS).

Immunofluorescence Microscopy
This protocol outlines the use of Cy2-labeled antibodies for visualizing target proteins in fixed

cells.

Materials:

Cells grown on coverslips

Phosphate-Buffered Saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA in PBS)

Cy2-labeled primary or secondary antibody

Mounting medium with an anti-fade agent

Procedure:

Cell Fixation:
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Wash the cells with PBS.

Fix the cells with fixation buffer for 15-20 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization (for intracellular targets):

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

Wash the cells three times with PBS.

Blocking:

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce

non-specific antibody binding.

Antibody Incubation:

Dilute the Cy2-labeled antibody in the blocking buffer to the recommended concentration.

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight

at 4°C, protected from light.

Wash the cells three times with PBS.

Mounting:

Mount the coverslips onto microscope slides using a mounting medium.

Seal the coverslips and allow the mounting medium to cure.

Imaging:

Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for

Cy2 (Excitation: ~490 nm, Emission: ~510 nm).

Flow Cytometry
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This protocol details the use of Cy2-labeled antibodies for identifying and quantifying cell

populations.

Materials:

Cell suspension

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

Cy2-labeled antibody

Fixation/Permeabilization buffers (if staining for intracellular targets)

Flow cytometer

Procedure:

Cell Preparation:

Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in ice-cold staining

buffer.

Staining:

Add the appropriate amount of Cy2-labeled antibody to the cell suspension.

Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells twice with staining buffer by centrifugation.

Fixation (optional):

If cells are not to be analyzed immediately, they can be fixed with a suitable fixation buffer.

Data Acquisition:

Resuspend the cells in staining buffer.
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Analyze the samples on a flow cytometer equipped with a laser and detectors compatible

with Cy2 fluorescence.

Visualizations
Signaling Pathway: G1/S Phase Cell Cycle Transition
The following diagram illustrates a simplified signaling pathway for the G1 to S phase transition

in the cell cycle, a process that can be studied using fluorescently labeled proteins like Cyclin

E.
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Caption: G1/S cell cycle transition pathway.

Experimental Workflow: Protein Labeling
This diagram outlines the major steps involved in labeling a protein with Cy2-SE.
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Start: Purified Protein

Prepare Protein in Amine-Free Buffer

Incubate Protein with Cy2-SE

Prepare Cy2-SE Stock Solution

Quench Reaction

Purify Labeled Protein
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Caption: Workflow for protein labeling with Cy2-SE.

Experimental Workflow: Immunofluorescence
The following diagram shows the workflow for an immunofluorescence experiment using a Cy2-

labeled antibody.
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Start: Cells on Coverslip

Fix Cells

Permeabilize Cells (optional)

Block Non-Specific Binding

Incubate with Cy2-Labeled Antibody

Wash Excess Antibody

Mount Coverslip

Image with Fluorescence Microscope

End: Fluorescence Image

Click to download full resolution via product page

Caption: Immunofluorescence experimental workflow.
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Experimental Workflow: Flow Cytometry
This diagram illustrates the steps for analyzing cells using flow cytometry with a Cy2-labeled

antibody.
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Caption: Flow cytometry experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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